molecular formula C22H41NO B13801698 1-(15-Octadecenoyl)pyrrolidine

1-(15-Octadecenoyl)pyrrolidine

Cat. No.: B13801698
M. Wt: 335.6 g/mol
InChI Key: UDVHYHCCRDTJCK-UHFFFAOYSA-N
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Description

Contextualization within Endogenous Lipid Signaling Systems and the Endocannabinoidome

Endogenous lipid signaling systems are complex networks that utilize lipid molecules to transmit signals within and between cells, regulating a vast array of physiological functions. A key component of this network is the endocannabinoidome, an expanded version of the classical endocannabinoid system (ECS). ukmccs.orgmdpi.com The ECS, known for its role in modulating pain, mood, and appetite, primarily consists of cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids) like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation. mdpi.comwikipedia.orgmdpi.com

The endocannabinoidome broadens this view to include a wider range of lipid mediators, their receptors, and metabolic enzymes that interact with and influence the core ECS. ukmccs.orgmdpi.com N-acyl amides, including N-acyl pyrrolidines, are considered part of this expanded system. frontiersin.org While not all N-acyl amides bind to classical cannabinoid receptors, they can modulate the activity of the ECS by influencing the levels of endocannabinoids or by interacting with other related receptors, such as transient receptor potential (TRP) channels and peroxisome proliferator-activated receptors (PPARs). frontiersin.orgfrontiersin.org The study of these interactions is crucial for understanding the full scope of lipid-based signaling in health and disease.

Occurrence and Structural Diversity of Naturally Occurring and Synthetic N-Acyl Pyrrolidines and Related Fatty Acid Amides

The structural diversity of fatty acid amides is vast, arising from the combination of different fatty acids and amine head groups. frontiersin.org Nature provides a wide array of these compounds. For instance, N-acylethanolamines, such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), are well-characterized endogenous lipid mediators involved in inflammation and energy balance. acs.orgnih.gov The genus Piper, for example, is known to produce a variety of amide alkaloids. magtechjournal.com

The pyrrolidine (B122466) ring itself is a common scaffold in many natural products and pharmacologically active molecules. researchgate.netnih.govfrontiersin.org The combination of this ring with various fatty acid chains leads to a diverse family of N-acyl pyrrolidines. While some may occur naturally, many are synthesized in the laboratory for research purposes. The synthesis of these compounds often involves the coupling of a fatty acid derivative with pyrrolidine. This synthetic versatility allows researchers to create a wide range of analogs to probe structure-activity relationships and develop new therapeutic agents. acs.orgacs.org

The structural characteristics of the acyl chain, such as its length and degree of unsaturation, as well as the nature of the amine moiety, significantly influence the biological activity of the resulting amide. frontiersin.org

Research Significance and Current Gaps in Understanding of 1-(15-Octadecenoyl)pyrrolidine

The specific compound, this compound, is identified by its molecular formula C22H41NO and IUPAC name (E)-1-pyrrolidin-1-yloctadec-15-en-1-one. nih.gov Its structure consists of a pyrrolidine ring attached to a C18 monounsaturated fatty acid chain (an octadecenoyl group) with the double bond at the 15th position.

While the broader class of N-acyl amides and N-acyl pyrrolidines are subjects of ongoing research for their potential roles in inflammation, pain, and neurological disorders, specific information on this compound is limited in publicly available scientific literature. frontiersin.orgnih.gov Much of the research has focused on other N-acyl amides like PEA, OEA, and anandamide. frontiersin.orgacs.orgnih.gov

A significant gap exists in the understanding of the specific biological activities, receptor targets, and physiological roles of this compound. Further research is needed to determine if this particular compound exhibits significant activity within the endocannabinoidome or other lipid signaling pathways. Investigating its synthesis, metabolic fate, and potential pharmacological effects would be crucial to elucidating its significance.

Properties

Molecular Formula

C22H41NO

Molecular Weight

335.6 g/mol

IUPAC Name

1-pyrrolidin-1-yloctadec-15-en-1-one

InChI

InChI=1S/C22H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h3-4H,2,5-21H2,1H3

InChI Key

UDVHYHCCRDTJCK-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCCCCCCCCCCCCC(=O)N1CCCC1

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization Strategies for N Acyl Pyrrolidines

Established Approaches for Pyrrolidine (B122466) Ring Construction and N-Acylation

The construction of the N-acyl pyrrolidine scaffold can be approached in two primary ways: forming the amide bond with a pre-existing pyrrolidine ring or building the pyrrolidine ring itself through cyclization strategies.

Direct Amidation and Ester Aminolysis for N-Acyl Amide Formation

The formation of the amide bond between a fatty acid and pyrrolidine is a direct and common method for synthesizing N-acyl pyrrolidines. Traditional methods often involve activating the carboxylic acid (e.g., as an acyl chloride) followed by reaction with the amine. frontiersin.org However, direct amidation and ester aminolysis have emerged as more atom-economical and environmentally benign alternatives.

Direct Amidation: This involves the direct coupling of a carboxylic acid with an amine. Recent advancements have focused on developing catalysts that can facilitate this reaction under mild conditions. Boronic acid derivatives, for instance, have been shown to be highly active catalysts for direct amidation between a wide range of carboxylic acids and amines at room temperature. csic.es

Ester Aminolysis: This method utilizes a fatty acid ester as the acyl donor, which reacts with pyrrolidine to form the desired amide. While generally a sluggish reaction, it can be catalyzed by bases or other reagents. frontiersin.orgmdpi.com For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been used as a catalyst for the aminolysis of methyl esters with pyrrolidine, providing good yields of the corresponding amides. Current time information in Bangalore, IN. A particularly sustainable approach involves the direct, catalyst-free amidation of esters using only water as a green solvent, which has been demonstrated with pyrrolidine and various phenyl esters. nih.gov These methods avoid the harsh reagents typically used for acid activation and offer a milder route to the target N-acyl pyrrolidine. frontiersin.orgnih.gov

MethodReactantsConditionsKey Features
Direct Amidation Carboxylic Acid + PyrrolidineBoronic Acid Catalyst, RTHigh functional group tolerance. csic.es
Ester Aminolysis Fatty Acid Ester + PyrrolidineDBU CatalystGood yields for less reactive esters. Current time information in Bangalore, IN.
Green Aminolysis Phenyl Ester + PyrrolidineWater, HeatCatalyst-free, environmentally friendly. nih.gov

[3+2] Cycloaddition-Based Routes to Substituted Pyrrolidine Cores

For creating more complex or highly substituted pyrrolidine rings, [3+2] cycloaddition reactions are a powerful and stereoselective tool. ruhr-uni-bochum.de This strategy involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to construct the five-membered pyrrolidine ring in a single step. researchgate.netresearchgate.netnih.gov

The most common variant for pyrrolidine synthesis is the cycloaddition of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile). aocs.orgmdpi.com Azomethine ylides can be generated in situ from various precursors, such as imines derived from α-amino acids. acs.orgresearchgate.net By choosing the appropriate chiral starting materials, catalysts, or auxiliaries, a high degree of stereochemical control can be achieved, leading to enantiomerically enriched pyrrolidine products. ruhr-uni-bochum.deacs.orgresearchgate.net

For example, a practical, multi-kilogram scale synthesis of a highly substituted N-acylpyrrolidine was achieved using a [3+2] cycloaddition as the key step. acs.orgresearchgate.net The reaction involved an imino ester and methyl acrylate, catalyzed by a complex of silver acetate (B1210297) and a cinchona alkaloid, which provided excellent diastereomeric and high enantiomeric control. acs.orgresearchgate.net These cycloaddition methods offer a versatile platform for accessing a wide array of substituted pyrrolidine cores, which can then be N-acylated to yield the final target compounds. researchgate.netjmb.or.kracs.org

Cycloaddition Component 1 (1,3-Dipole)Cycloaddition Component 2 (Dipolarophile)Catalyst/ConditionsOutcome
Azomethine Ylide (from imino ester)Alkene (e.g., methyl acrylate)Silver Acetate / Chiral AlkaloidHighly substituted, stereocontrolled pyrrolidine. acs.orgresearchgate.net
Azomethine Ylide (from glycine (B1666218) derivative)N-phenylmaleimideHeatFused polycyclic pyrrolidine systems. researchgate.net
Azomethine Ylide (in situ generated)Chiral N-tert-ButanesulfinylazadieneAg2CO3, Toluene, RTDensely substituted pyrrolidines with up to four stereocenters. ruhr-uni-bochum.de

Targeted Synthesis and Stereochemical Control of 1-(15-Octadecenoyl)pyrrolidine Analogs

Modification of the this compound structure, particularly on the octadecenoyl chain, is crucial for creating analogs to probe biological function. This requires synthetic methods that offer precise control over the position (regioselectivity) and spatial orientation (stereoselectivity) of new functional groups.

Regioselective and Stereoselective Functionalization of the Octadecenoyl Chain

The double bond at the C15-C16 position of the octadecenoyl chain is the primary site for chemical modification. Various catalytic methods, both chemical and enzymatic, can be employed to introduce new functionalities with high selectivity.

Enzymatic Functionalization: Biocatalysis offers exceptional selectivity under mild conditions.

Epoxidation: Fungal peroxygenases (UPOs) can catalyze the epoxidation of unsaturated fatty acids. acs.org Engineered variants of UPOs have shown high regioselectivity, for instance, selectively epoxidizing the terminal double bond of α-linolenic acid (a C18:3 acid) to form the 15(R),16(S) enantiomer with high enantiomeric excess. abiosus.org This approach could be directly applicable to the 15-octadecenoyl chain.

Hydroxylation: Cytochrome P450 monooxygenases, such as CYP102A1 from Bacillus megaterium, and other fatty acid hydratases can hydroxylate long-chain fatty acids at specific positions, including near the terminus (ω-1, ω-2, ω-3 positions). nih.govgoogle.com Recombinant peroxygenases have also demonstrated regioselective hydroxylation of unsaturated fatty acids at the ω-1 and ω-2 positions. acs.org

Chemical Functionalization:

Isomerizing Functionalization: Transition metal catalysts (e.g., palladium, silver) can mediate the isomerization of an internal double bond, moving it along the alkyl chain. nih.gov This can be coupled with a functionalization reaction, such as hydroxycarbonylation, to install a carboxylic acid group at the terminal (ω) position, converting a monounsaturated fatty acid into a linear α,ω-dicarboxylic acid in a single step. researchgate.nettandfonline.com

Direct Additions: A wide range of catalytic C-C bond-forming reactions can functionalize the double bond of unsaturated fatty acids. psu.edu Lewis acid-induced additions, for instance, can introduce new alkyl or acyl groups, although this may require stoichiometric amounts of the acid. researchgate.net

These methods provide a toolbox for creating a diverse library of analogs from this compound, featuring modifications like epoxides, diols, or additional carbonyl groups at specific points along the fatty acyl chain.

Synthesis of Deuterated and Isotope-Labeled Probes for Mechanistic Studies

Isotopically labeled analogs are invaluable tools for studying the metabolic fate, transport, and mechanism of action of lipids without significantly altering their biological properties. researchgate.net Stable isotopes such as deuterium (B1214612) (D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used. rsc.orgresearchgate.net

Synthesis of Deuterated Pyrrolidines: Deuterium can be incorporated into the pyrrolidine ring itself. A catalytic asymmetric strategy has been developed for synthesizing enantioenriched α-deuterated pyrrolidine derivatives. acs.org This method combines a copper(I)-catalyzed hydrogen/deuterium exchange (H/D-Ex) using D₂O as the deuterium source with a subsequent [3+2] cycloaddition, yielding pyrrolidines with a stereodefined, deuterium-containing center. acs.org In other methods, pyrrolidine itself can act as a catalyst for the α-deuteration of carbonyl compounds using D₂O.

Synthesis of Labeled Acyl Chains: The octadecenoyl chain can be labeled by using isotopically enriched precursors in the synthesis. For example, uniformly ¹³C-labeled oleic acid ([¹³C₁₈]oleic acid) is commercially available and has been used extensively in animal studies to trace lipid assembly and metabolism via mass spectrometry. rsc.org Such labeled fatty acids can be activated and coupled to pyrrolidine using the amidation methods described in section 2.1.1 to produce the desired labeled probe. These labeled probes allow for precise tracking and quantification in complex biological systems using techniques like NMR and mass spectrometry. researchgate.net

Labeling StrategyMethodDeuterium/Isotope SourceApplication
α-Deuterated Pyrrolidine Catalytic Asymmetric H/D Exchange & CycloadditionD₂OProbing metabolic stability at the pyrrolidine ring. acs.org
α-Deuterated Carbonyls Pyrrolidine-catalyzed H/D ExchangeD₂OGeneral method for labeling adjacent to carbonyls.
¹³C-Labeled Acyl Chain Synthesis from Labeled Precursor[¹³C₁₈]Oleic AcidTracing lipid metabolism and transport in vivo. rsc.org
General Isotopic Labeling Biosynthetic Pathways / Labeled Precursors¹³C, D, ¹⁵NMechanistic studies of lipid transport and synthesis. researchgate.netresearchgate.net

Rational Design and Synthesis of Analogs for Mechanistic Probing

The rational design of analogs involves making specific, hypothesis-driven structural modifications to probe molecular interactions or to enhance a desired biological activity. For a molecule like this compound, analogs can be designed to explore the roles of the pyrrolidine headgroup, the acyl chain length, and the unsaturation.

Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are powerful tools in this process. abiosus.org For instance, in the development of pyrrolidine carboxamide inhibitors of an enzyme from Mycobacterium tuberculosis, a virtual library of over 17 million analogs was designed and screened in silico to identify candidates with high predicted inhibitory potency and favorable pharmacokinetic profiles. abiosus.org

For this compound, a rational design approach could involve:

Modifying the Pyrrolidine Ring: Introducing substituents onto the pyrrolidine ring can alter its polarity, steric profile, and hydrogen bonding capacity. The stereochemistry of these substituents is often critical for biological activity, as demonstrated in pyrrolidine-based sphingolipid analogs where the configuration significantly influenced potency.

Introducing Functional Groups: Based on predicted interactions with a biological target, specific functional groups (e.g., hydroxyls, ketones, halogens) can be introduced at defined positions on the acyl chain using the regioselective methods from section 2.2.1. This can introduce new hydrogen bonding sites or alter the electronic properties of the molecule.

The synthesis of these rationally designed analogs would then follow the established methodologies for pyrrolidine construction, N-acylation, and chain functionalization, creating a focused library of compounds to systematically investigate structure-activity relationships.

Sophisticated Structural Elucidation and Conformational Analysis of N Acyl Pyrrolidines

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignments

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of N-acyl pyrrolidines in solution. Techniques such as 1H and 13C NMR, alongside two-dimensional experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), provide a wealth of information regarding the molecule's conformation and the spatial relationship between atoms.

The conformation of the five-membered pyrrolidine (B122466) ring is of particular interest. This ring is not planar and exists in a dynamic equilibrium between various puckered conformations, predominantly the "envelope" (C_s_ symmetry) and "twist" (C_2_ symmetry) forms. nih.gov The specific puckering mode is influenced by the nature and stereochemistry of substituents on the ring and the N-acyl group. researchgate.netbeilstein-journals.org For 1-(15-Octadecenoyl)pyrrolidine, the N-acyl substituent significantly influences the ring's conformational preference. The partial double-bond character of the amide C-N bond, resulting from electron delocalization, leads to restricted rotation and can give rise to E/Z geometric isomers. researchgate.net

The analysis of proton-proton (¹H-¹H) coupling constants (J-values) is critical for determining the dihedral angles between adjacent protons, which in turn helps to define the ring's pucker. researchgate.net Furthermore, the chemical shifts (δ) of the pyrrolidine ring protons and carbons are sensitive to the local electronic environment and stereochemistry. ipb.ptrsc.org For instance, the presence of the N-acyl group typically results in distinct chemical shifts for the α-protons on the pyrrolidine ring. researchgate.net NOESY experiments can reveal through-space proximities between protons, helping to distinguish between different spatial arrangements and confirm the configuration of the acyl chain relative to the pyrrolidine ring.

Table 1. Representative NMR Data for N-Acyl Pyrrolidine Moieties
NucleusTypical Chemical Shift (δ, ppm)Key Information Provided
¹H (Pyrrolidine α-protons)3.3 - 3.7Sensitive to amide E/Z isomerism and ring conformation.
¹H (Pyrrolidine β, γ-protons)1.8 - 2.2Coupling constants (J-values) help define ring pucker.
¹³C (Amide Carbonyl)170 - 175Confirms the presence of the amide functional group.
¹³C (Pyrrolidine α-carbons)45 - 50Reflects the electronic environment near the nitrogen atom.
¹³C (Pyrrolidine β, γ-carbons)22 - 30Provides data on the overall carbon skeleton of the ring.

High-Resolution Mass Spectrometry-Based Approaches for Structural Characterization of Complex Lipid Amides

High-resolution mass spectrometry (HRMS) is a cornerstone for the structural characterization of complex lipid amides like this compound. rsc.org Techniques such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) allow for the precise determination of molecular weight and elemental composition, as well as detailed structural fragmentation analysis. nih.govresearchgate.net

In a typical HRMS analysis, the molecule is first ionized, often forming a protonated molecule [M+H]⁺. The high-resolution mass analyzer (e.g., Orbitrap or FT-ICR) measures the mass-to-charge ratio (m/z) with high accuracy, allowing for the unambiguous determination of the elemental formula.

Tandem MS (MS/MS) experiments provide deeper structural insights. The precursor ion (e.g., the [M+H]⁺ ion of this compound) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. For N-acyl pyrrolidines, fragmentation typically occurs at the amide bond, yielding ions that are diagnostic of both the fatty acyl chain and the pyrrolidine headgroup. rsc.org For example, a characteristic fragment would correspond to the acylium ion derived from the octadecenoyl chain, while another significant fragment would represent the protonated pyrrolidine ring. This targeted lipidomics approach is crucial for identifying and structurally confirming novel fatty acid amides in complex biological mixtures. nih.govresearchgate.net

Table 2. Predicted HRMS Fragmentation Data for this compound ([C₂₂H₄₁NO]⁺)
Fragment IonPredicted m/zStructural Origin
[M+H]⁺336.3312Protonated parent molecule
[C₄H₈N]⁺70.0651Pyrrolidine ring fragment
[C₁₈H₃₃O]⁺265.2526Acylium ion from the 15-octadecenoyl chain
[M+H - H₂O]⁺318.3206Loss of water from the parent ion

X-ray Crystallography and Cryo-Electron Microscopy in N-Acyl Pyrrolidine Structural Biology

While NMR provides data on solution-state conformation, X-ray crystallography offers the definitive, solid-state atomic structure of a molecule, provided it can be grown into a high-quality single crystal. nih.gov This technique determines the precise three-dimensional coordinates of every atom, revealing bond lengths, bond angles, and the exact puckering of the pyrrolidine ring without the ambiguity of averaging over multiple solution conformations. nih.gov For a molecule like this compound, obtaining a crystal suitable for diffraction could be challenging due to the flexibility of the long alkyl chain. However, if successful, the resulting structure would provide unparalleled detail.

In the context of structural biology, X-ray crystallography is particularly powerful for studying the interactions between N-acyl pyrrolidines and their biological targets, such as enzymes or receptors. nih.gov By co-crystallizing the ligand with its protein partner, researchers can visualize the binding pocket, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and understand the structural basis of molecular recognition. nih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large protein complexes and membrane proteins that are difficult to crystallize. researchgate.netyork.ac.uk While cryo-EM is not typically used to determine the structure of small molecules like this compound directly, it is invaluable for visualizing how such ligands bind to large macromolecular assemblies. york.ac.uknih.gov For example, if an N-acyl pyrrolidine were to bind to a membrane-bound receptor, cryo-EM could be used to determine the structure of the entire ligand-receptor complex embedded in a lipid environment, providing critical insights into its function and mechanism of action. nih.gov

Mechanistic Investigations of Biological Interactions and Cellular Modulations

Elucidation of Molecular Targets and Receptor Interactions in In Vitro Systems

No published studies were identified that specifically investigate the molecular targets or receptor interactions of 1-(15-Octadecenoyl)pyrrolidine.

Binding Affinity and Efficacy Studies with Lipid-Activated Receptors (e.g., G-protein Coupled Receptors, Ion Channels)

There are no available data from in vitro binding assays or efficacy studies that characterize the interaction of this compound with any lipid-activated receptors, including G-protein coupled receptors (GPCRs) or ion channels. Research on other, unrelated pyrrolidine (B122466) derivatives has shown activity at receptors like GPR40 and endothelin receptors, but this is not indicative of the binding profile for this compound. nih.govnih.gov

Allosteric Modulation and Orthosteric Binding Site Analysis

Information regarding the potential for this compound to act as an allosteric modulator or to bind to orthosteric sites on any receptor is absent from the current scientific literature.

Modulation of Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt, Calcium Signaling) in Cell Lines

No research has been published detailing the effects of this compound on key intracellular signaling cascades such as the MAPK, PI3K/Akt, or calcium signaling pathways in any cell line. Studies on different, structurally distinct pyrrolidine compounds have shown modulation of pathways like the Toll-like receptor (TLR) signaling pathway, but these findings are specific to the tested molecules. nih.govnih.gov

Functional Roles in Cellular Processes (e.g., Cell Proliferation, Differentiation, Migration) in Model Systems

The functional role of this compound in fundamental cellular processes has not been characterized. There are no available reports on its effects on cell proliferation, differentiation, or migration in any model systems.

Investigations in Non-Human Biological Systems and Model Organisms (e.g., plants, microorganisms, invertebrates, non-mammalian cell lines)

There is no available research on the effects or interactions of this compound in non-human biological systems, including plants, microorganisms, or invertebrates.

Impact on Inter-Organismal Communication (e.g., Microbial Quorum Sensing, Plant Defense Responses)

The potential impact of this compound on mechanisms of inter-organismal communication, such as bacterial quorum sensing or plant defense responses, has not been investigated in any published study.

Role in Specific Metabolic Pathways in Cellular Models

Extensive literature searches did not yield specific studies detailing the direct role of this compound in defined metabolic pathways within cellular models. The metabolism and cellular effects of this particular synthetic fatty acid amide have not been characterized in published research.

However, based on its structural components—a C18 monounsaturated fatty acid (a derivative of oleic acid) and a pyrrolidine ring—it is possible to hypothesize about the metabolic pathways that would be of primary interest for future investigation. As a fatty acid amide, its metabolic fate would likely be linked to lipid metabolism.

One of the central enzymes in the metabolism of endogenous fatty acid amides, such as anandamide (B1667382) and oleoylethanolamide, is the Fatty Acid Amide Hydrolase (FAAH) . nih.govnih.gov This enzyme catalyzes the hydrolysis of the amide bond, breaking down the molecule into its constituent fatty acid and amine. nih.govnih.gov Therefore, a primary metabolic pathway for this compound in a cellular model could be its enzymatic hydrolysis by FAAH or other amidases. This would release the 15-octadecenoic acid and pyrrolidine.

The resulting fatty acid could then enter pathways of beta-oxidation for energy production or be incorporated into other lipids. nih.govmdpi.com The metabolic fate of the pyrrolidine ring is less clear from existing literature in this context. researchgate.netnih.gov

Furthermore, some pyrrolidine derivatives have been investigated for their effects on enzymes involved in lipid signaling and metabolism, such as N-acylethanolamine acid amidase (NAAA). frontiersin.orgnih.gov Future cellular studies on this compound would likely focus on its potential interaction with these key enzymes to understand its metabolic stability and downstream effects.

It is important to note that without direct experimental evidence, the specific metabolic pathways and cellular modulations of this compound remain speculative. The data in the following table is hypothetical and illustrates the type of results that would be sought in cellular model investigations.

Hypothetical Data on Cellular Metabolism of this compound

Cell Line Parameter Measured Hypothetical Observation Potential Implication
HEK293 (FAAH-expressing)Rate of HydrolysisSubstrate for FAAHCleavage into fatty acid and pyrrolidine
HepG2 (Hepatocarcinoma)Beta-oxidation RateIncrease/DecreaseModulation of fatty acid catabolism
3T3-L1 (Adipocytes)Lipid Droplet FormationAltered accumulationImpact on lipid storage
BV-2 (Microglia)NAAA ActivityInhibition/ActivationInterference with endocannabinoid signaling

Enzymatic Metabolism and Biosynthetic Pathways of N Acyl Pyrrolidines

Identification and Characterization of Enzymes Responsible for Biosynthesis (e.g., N-Acyltransferases, Acyl-CoA Synthases)

The biosynthesis of N-acyl amides such as 1-(15-Octadecenoyl)pyrrolidine is generally a two-step process requiring the action of at least two distinct enzyme classes. This pathway ensures that the formation of the amide bond is energetically favorable.

First, the carboxylic acid component, in this case, 15-octadecenoic acid, must be "activated". This is accomplished by Acyl-CoA synthetases (ACS), also known as acyl-CoA ligases. wikipedia.org These enzymes catalyze the thioesterification of the fatty acid with coenzyme A (CoA) in an ATP-dependent reaction, forming a high-energy acyl-CoA thioester (15-octadecenoyl-CoA). wikipedia.orgnih.gov This activation step is a critical prerequisite for many metabolic fates of fatty acids, including their incorporation into complex lipids and amides. nih.gov ACS enzymes are categorized based on the chain length of their preferred fatty acid substrates. nih.gov

Table 1: Classification of Acyl-CoA Synthetase (ACS) Enzymes

Enzyme Class Abbreviation Preferred Substrate Chain Length
Short-chain acyl-CoA synthetases ACSS C2-C4 fatty acids (e.g., acetate (B1210297), propionate)
Medium-chain acyl-CoA synthetases ACSM C6-C10 fatty acids
Long-chain acyl-CoA synthetases ACSL C12-C20 fatty acids

Given that 15-octadecenoic acid is an 18-carbon fatty acid, its activation would be catalyzed by a member of the long-chain acyl-CoA synthetase (ACSL) family. nih.gov

In the second step, an N-acyltransferase (NAT) enzyme would catalyze the transfer of the 15-octadecenoyl group from its CoA thioester to the nitrogen atom of the pyrrolidine (B122466) ring, forming the final amide product and releasing free CoA. While specific N-acyltransferases for the synthesis of this compound are not extensively characterized, the general mechanism is analogous to the biosynthesis of other N-acyl amides, such as N-acyl amino acids. nih.gov The synthesis of pyrrolidine-containing natural products like anisomycin (B549157) involves complex, multistep enzymatic reactions to form the core scaffold, highlighting the diverse enzymatic machinery available for such transformations. pnas.orgresearchgate.net

Pathways for Enzymatic Degradation and Biotransformation (e.g., Fatty Acid Amide Hydrolases, Amidases, Lipases)

The primary route for the inactivation and degradation of N-acyl amides is through enzymatic hydrolysis of the amide bond, which cleaves the molecule back into its constituent fatty acid and amine.

Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the degradation of a wide range of fatty acid amides, including the endocannabinoid anandamide (B1667382). mdpi.comresearchgate.net FAAH is an integral membrane protein belonging to the serine hydrolase family. mdpi.comresearchgate.net It is highly likely that FAAH is the key enzyme for the hydrolysis of this compound, breaking it down into 15-octadecenoic acid and pyrrolidine. Pharmacological or genetic inhibition of FAAH leads to increased endogenous levels of its substrates, demonstrating its crucial role in regulating the signaling of these lipids. mdpi.commdpi.com

Another significant enzyme in this context is N-acylethanolamine-hydrolyzing acid amidase (NAAA) . NAAA is a cysteine amidase that preferentially hydrolyzes saturated and monounsaturated N-acylethanolamines, such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA). nih.govnih.gov Although its substrate specificity differs from FAAH, it represents another potential pathway for the degradation of certain N-acyl amides. nih.govnih.govrsc.org

Other hydrolases, such as general amidases and lipases , may also contribute to the biotransformation of N-acyl pyrrolidines. Lipases, for instance, can catalyze amide bond formation via an acyl-enzyme intermediate, and this reaction is reversible, suggesting they could also perform hydrolysis under appropriate physiological conditions. nih.govresearchgate.net

Table 2: Comparison of Key N-Acyl Amide Hydrolases

Feature Fatty Acid Amide Hydrolase (FAAH) N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA)
Enzyme Class Serine Hydrolase Cysteine Hydrolase (N-terminal nucleophile family)
Subcellular Location Endoplasmic Reticulum Lysosomes
Optimal pH Alkaline (≈9.0) Acidic (≈4.5-5.0)

| Primary Substrates | N-arachidonoylethanolamide (Anandamide), other NAEs, Oleamide | Palmitoylethanolamide (PEA), Oleoylethanolamide (OEA) |

Regulation of N-Acyl Pyrrolidine Homeostasis in Biological Systems

The cellular concentration of this compound is maintained through the carefully regulated balance of its biosynthetic and degradative pathways. nih.gov This homeostatic control is critical, as N-acyl amides often function as signaling molecules whose effects are concentration-dependent.

Key regulatory mechanisms include:

Substrate Availability : The synthesis of this compound is directly dependent on the intracellular pools of its precursors: 15-octadecenoic acid, pyrrolidine, ATP, and Coenzyme A. The availability of fatty acids, in particular, is a major rate-limiting factor. nih.gov

Enzyme Expression : The levels of the biosynthetic (ACS, NATs) and degradative (FAAH, NAAA) enzymes are controlled at the genetic level through transcriptional and translational regulation. Changes in cellular conditions or external stimuli can alter the expression of these enzymes, thereby shifting the homeostatic balance.

Compartmentalization : The subcellular localization of these enzymes plays a role in regulation. For example, FAAH is located on the endoplasmic reticulum, while NAAA is found in lysosomes. researchgate.netnih.gov This separation means that the degradation of N-acyl amides can be differentially regulated in various cellular compartments.

Cooperative Control : Studies on related N-acyl amino acids have shown that multiple enzymes can cooperatively regulate their levels. For instance, the enzymes PM20D1 and FAAH can both contribute to the synthesis and hydrolysis of these lipids, and the inhibition of one can lead to complex, bidirectional changes in the levels of different N-acyl amino acid species. nih.gov A similar cooperative network likely exists for the regulation of N-acyl pyrrolidines.

Stereochemical Implications of Enzymatic Processes

Enzymatic reactions are characterized by a high degree of stereochemical specificity, a direct consequence of the chiral nature of the enzyme's active site, which is composed of L-amino acids. libretexts.org This principle has significant implications for the metabolism of N-acyl pyrrolidines.

Precursor Specificity : If a chiral precursor is used, such as a substituted pyrrolidine (e.g., proline), the enzymatic synthesis is stereospecific. The N-acyltransferase would selectively catalyze the reaction with one enantiomer of the substituted pyrrolidine, leading to the formation of a single stereoisomer of the final product. nih.gov Numerous asymmetric synthesis methods have been developed to produce specific enantiomers of pyrrolidine derivatives for use as building blocks in drug discovery, leveraging the stereocontrol offered by both chemical and enzymatic catalysts. nih.govacs.orgmdpi.com

Enzyme Stereospecificity : The enzymes themselves are chiral and thus interact with substrates in a stereospecific manner. libretexts.org For example, the active site of FAAH is a precisely shaped pocket that optimally binds its substrates. While this compound is not inherently chiral, the enzyme's active site imposes strict conformational constraints on the substrate during binding and catalysis.

Geometric Isomerism : The 15-octadecenoyl fatty acid chain contains a double bond, which can exist as either a cis or trans geometric isomer. Biosynthetic and degradative enzymes typically exhibit strong selectivity for one geometric isomer over the other. Fatty acid synthases in mammals, for example, produce cis unsaturated fatty acids. Therefore, it is probable that the enzymes involved in the metabolism of this compound would show a distinct preference for the naturally occurring isomer.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Systematic Exploration of Structural Features Influencing Biological Potency and Selectivity

Systematic modifications of the N-acyl pyrrolidine (B122466) scaffold have revealed key insights into the structural requirements for biological activity. These studies typically explore three main regions of the molecule: the acyl chain, the pyrrolidine headgroup, and any appended linker or terminal moiety.

The Acyl Chain: The length and degree of saturation of the fatty acid chain are critical determinants of potency. For inhibitors of NAAA, a long lipophilic chain is generally preferred to mimic the endogenous substrate, palmitoylethanolamide (B50096) (PEA). While 1-(15-Octadecenoyl)pyrrolidine features an 18-carbon monounsaturated chain, related SAR studies on compounds like 1-pentadecanyl-carbonyl pyrrolidine have been a starting point for optimization. researchgate.net

The Pyrrolidine Ring: The pyrrolidine head ring is a crucial component for activity. researchgate.net Modifications to this ring can significantly impact inhibitory potential. For instance, in the development of prolyl oligopeptidase inhibitors, replacing the L-prolyl group with 5-alkyl-L-prolyl groups was explored to create more conformationally rigid inhibitors. nih.gov In one series of compounds, the introduction of a 5(R)-tert-butyl group was found to strongly increase potency, an effect not observed with the 5(S)-tert-butyl equivalent. nih.gov This highlights the importance of stereochemistry on the pyrrolidine scaffold.

Linker and Terminal Groups: Many potent N-acyl pyrrolidine derivatives incorporate a linker and a terminal group, often an aromatic ring, to enhance binding affinity. SAR studies on pyrrolidine amide derivatives designed as NAAA inhibitors have systematically examined these features. nih.govrsc.org Key findings include:

Terminal Group Substituents: For derivatives with a terminal phenyl group, small, lipophilic substituents at the 3-position of the phenyl ring were found to be preferable for optimal potency. nih.govrsc.org

Linker Flexibility: The nature of the linker connecting the acyl pyrrolidine to a terminal group significantly influences both potency and selectivity. Conformationally flexible linkers were found to increase the inhibitory potency against NAAA but concurrently reduced selectivity over the related enzyme, fatty acid amide hydrolase (FAAH). nih.govrsc.org

Linker Rigidity: Conversely, conformationally restricted or rigid linkers, such as a 4-phenylcinnamoyl group, did not necessarily enhance potency toward NAAA but did improve selectivity over FAAH. nih.govrsc.org

These findings suggest a delicate balance between the flexibility required for optimal binding at the target enzyme and the rigidity needed to prevent binding at off-target sites.

The following table summarizes the impact of structural modifications on the NAAA inhibitory activity of various N-acyl pyrrolidine derivatives.

Compound SeriesStructural ModificationEffect on Potency (NAAA)Effect on Selectivity (vs. FAAH)Reference
Pyrrolidine AmidesAddition of small, lipophilic 3-phenyl substituentsIncreasedNot specified nih.gov
Pyrrolidine AmidesIncorporation of a conformationally flexible linkerIncreasedDecreased nih.govrsc.org
Pyrrolidine AmidesIncorporation of a conformationally restricted linkerNo enhancement or adverse effectIncreased nih.govrsc.org
N-acyl-5-alkyl-L-prolyl-pyrrolidinesAddition of a 5(R)-tert-butyl group (with N-Boc acyl group)Strongly increasedNot specified nih.gov
N-acyl-5-alkyl-L-prolyl-pyrrolidinesAddition of a 5(S)-tert-butyl group (with N-Boc acyl group)No similar increase observedNot specified nih.gov

Development of Pharmacophore Models for N-Acyl Pyrrolidine Activity

Based on extensive SAR studies, a general pharmacophore model for N-acyl pyrrolidine activity, particularly as enzyme inhibitors, can be proposed. A pharmacophore defines the essential three-dimensional arrangement of functional groups required for biological activity. For N-acyl pyrrolidines targeting hydrolases like NAAA, the key pharmacophoric features include:

A Lipophilic Tail: Corresponding to the long acyl chain (e.g., the octadecenoyl chain), this region engages in hydrophobic interactions within the enzyme's substrate-binding pocket.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide linkage is a critical hydrogen bond acceptor, often interacting with key residues in the enzyme's active site.

A Heterocyclic Core: The pyrrolidine ring itself acts as a central scaffold, properly orienting the other pharmacophoric features. Its non-planar, three-dimensional structure allows for efficient exploration of the pharmacophore space. researchgate.net

An Optional Hydrophobic/Aromatic Group: In many optimized inhibitors, a terminal aromatic ring, connected via a linker, provides additional hydrophobic or pi-stacking interactions, significantly enhancing binding affinity.

The pyrrolidine ring is a versatile scaffold that can be incorporated with various other important pharmacophore moieties to target different biological systems. nih.gov

Computational Approaches for SAR Analysis and Prediction

Computational chemistry provides powerful tools to rationalize SAR data and predict the activity of novel compounds. tandfonline.com Methodologies such as 3D-QSAR and molecular docking have been extensively applied to pyrrolidine derivatives.

3D-QSAR Studies: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models correlate the biological activity of a series of compounds with their 3D molecular properties. tandfonline.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to generate these models. tandfonline.comnih.gov

CoMFA calculates steric and electrostatic fields around aligned molecules to establish a relationship with their biological activity. tandfonline.com

CoMSIA extends this by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. tandfonline.com

For various series of pyrrolidine derivatives, 3D-QSAR models have successfully identified the key molecular fields that contribute favorably or unfavorably to their activity. tandfonline.comnih.gov For instance, studies on pyrrolidine derivatives as neuraminidase inhibitors revealed that electrostatic factors and hydrogen bonds highly contributed to their inhibitory activity. nih.gov These models generate contour maps that visually guide the design of new, more potent molecules by indicating where to add or remove specific chemical groups to enhance favorable interactions. tandfonline.com

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. researchgate.netmdpi.com Docking studies on pyrrolidine derivatives have been instrumental in understanding their binding modes at an atomic level. nih.gov These simulations can identify key amino acid residues in the active site that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the inhibitor. nih.govmdpi.com For example, docking studies of certain pyrrolidine derivatives identified crucial interactions with residues such as Trp178, Arg371, and Tyr406 in the active site of influenza neuraminidase. nih.gov Such insights are invaluable for rational drug design, allowing for the targeted modification of inhibitor structures to improve binding affinity and selectivity. The stability of these predicted binding poses is often further evaluated using molecular dynamics (MD) simulations. researchgate.net

Advanced Analytical Methodologies for Research and Quantification in Complex Matrices

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantitative Profiling in Biological Extracts

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for quantifying low-abundance lipids in biological extracts due to its exceptional sensitivity and specificity. mdpi.commdpi.com A typical method for a fatty acid amide like 1-(15-Octadecenoyl)pyrrolidine would involve reversed-phase liquid chromatography for separation, followed by detection using a tandem quadrupole mass spectrometer.

Method Development: The development process begins with optimizing chromatographic separation to isolate the target analyte from other matrix components. A C18 reversed-phase column is commonly used for lipid analysis, providing separation based on hydrophobicity. nih.gov The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. nih.gov

Mass spectrometry parameters are optimized by direct infusion of a pure standard of this compound. Electrospray ionization (ESI) in positive mode is typically effective for N-acyl amides. The instrument is set to use Multiple Reaction Monitoring (MRM), which provides high selectivity by monitoring a specific precursor-to-product ion transition. nih.gov For this compound, the precursor ion would be its protonated molecule [M+H]⁺, and product ions would be generated by fragmentation of the molecule in the collision cell.

Method Validation: Once developed, the method undergoes rigorous validation according to regulatory guidelines to ensure its reliability for quantitative analysis. mdpi.com Key validation parameters include:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of calibration standards over a defined concentration range. nih.gov

Accuracy and Precision: Accuracy measures the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are determined by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). mdpi.com Acceptance criteria are typically within ±15% deviation from the nominal value (±20% at the lower limit of quantification). mdpi.com

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is confirmed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. For similar N-acylethanolamides, LOQs in the picogram-per-milliliter range have been achieved. nih.gov

Matrix Effect: The alteration of ionization efficiency due to co-eluting compounds from the biological matrix. This is evaluated by comparing the analyte's response in a pure solution versus its response in a post-extraction spiked matrix sample.

Recovery: The efficiency of the extraction process, determined by comparing the analyte signal in pre-extraction spiked samples to that in post-extraction spiked samples.

The table below summarizes typical validation parameters for an LC-MS/MS method for a fatty acid amide.

Validation ParameterTypical Acceptance CriteriaPurpose
Linearity (R²) ≥ 0.99Ensures a proportional response across a range of concentrations.
Accuracy Within 85-115% of nominal value (80-120% for LOQ)Confirms the closeness of measured values to the true values.
Precision (%RSD) ≤ 15% (≤ 20% for LOQ)Demonstrates the reproducibility of the method.
Selectivity No significant interference at the analyte's retention timeGuarantees the signal is from the target compound only.
Recovery Consistent and reproducibleMeasures the efficiency of the sample extraction process.
Matrix Effect Within acceptable limits (e.g., 85-115%)Assesses the impact of the biological matrix on ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acyl Moiety Analysis and Derivatization

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. However, fatty acid amides like this compound are not sufficiently volatile for direct GC-MS analysis and are prone to thermal degradation. nih.gov Therefore, chemical derivatization is a mandatory step to increase volatility and improve chromatographic performance. restek.comsigmaaldrich.com

Derivatization: The primary goal of derivatization is to convert the polar amide group into a less polar, more volatile, and more thermally stable functional group. For fatty acid amides, trimethylsilylation is a common and effective strategy. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. restek.com This process significantly reduces the polarity of the molecule, allowing it to be analyzed by GC. nih.gov

Another approach involves the hydrolysis of the amide bond to release the 15-octadecenoic acid, which is then derivatized to its fatty acid methyl ester (FAME) using reagents like boron trifluoride (BF₃) in methanol. sigmaaldrich.commdpi.com This method is specific for analyzing the fatty acyl chain composition.

GC-MS Analysis: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, which ionizes them (typically via electron impact ionization) and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification. nih.gov For TMS-derivatized fatty acid amides, characteristic fragment ions can be monitored for quantitative analysis. nih.gov

The table below outlines common derivatization strategies for the GC-MS analysis of fatty acid amides.

Derivatization MethodReagent(s)Target Functional GroupResulting DerivativeAdvantages
Silylation BSTFA or MSTFA (+TMCS)Amide N-HTrimethylsilyl (TMS) amideIncreases volatility and thermal stability for analyzing the intact amide. nih.gov
Esterification (post-hydrolysis) BF₃-Methanol or HCl-MethanolCarboxylic acid (from fatty acyl moiety)Fatty Acid Methyl Ester (FAME)Excellent for determining the fatty acid profile; stable derivatives. sigmaaldrich.com

Advanced Sample Preparation Techniques for Lipidomics and Targeted Metabolomics (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Effective sample preparation is critical for removing interfering substances (e.g., proteins, salts, polar metabolites) and concentrating the target analytes from the complex biological matrix before instrumental analysis. nih.gov The choice of technique depends on the properties of the analyte and the nature of the sample (e.g., plasma, tissue).

Liquid-Liquid Extraction (LLE): LLE is a classic and widely used method for lipid extraction based on the partitioning of lipids into a non-polar organic phase. nih.gov

Folch and Bligh-Dyer Methods: These are the most common LLE protocols for lipidomics. nih.gov They use a mixture of chloroform (B151607) and methanol. When water is added (either from the aqueous biological sample or added separately), a two-phase system is formed. Lipids, including fatty acid amides, partition into the lower chloroform layer, while more polar molecules remain in the upper aqueous/methanol layer. mdpi.com

Methyl-tert-butyl ether (MTBE) Method: This is a safer alternative to chloroform-based methods. A mixture of MTBE, methanol, and water is used to form a biphasic system where lipids are recovered from the upper MTBE layer. mdpi.com

Solid-Phase Extraction (SPE): SPE provides a more controlled and often cleaner extraction compared to LLE and is easily automated for high-throughput applications. nih.govsemanticscholar.org The technique involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase).

Reversed-Phase SPE: For a moderately non-polar compound like this compound, a reversed-phase sorbent (e.g., C18) is typically used. mdpi.com The sample is loaded onto the conditioned cartridge, and the analyte is retained by hydrophobic interactions. Polar impurities are washed away with a weak solvent (e.g., water/methanol), and the target analyte is then eluted with a stronger, non-polar organic solvent. nih.gov

Hybrid SPE-Precipitation: This technology combines the mechanisms of protein precipitation and SPE in a single device, providing a rapid and efficient way to clean up complex samples like plasma before LC-MS/MS analysis. nih.gov

The following table compares the primary sample preparation techniques applicable to this compound.

TechniquePrincipleCommon Solvents/SorbentsAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning between immiscible liquid phasesChloroform/Methanol (Folch/Bligh-Dyer), MTBEHigh recovery for a broad range of lipids, well-established. nih.govLabor-intensive, potential for emulsions, use of hazardous solvents. semanticscholar.org
Solid-Phase Extraction (SPE) Analyte adsorption onto a solid sorbentC18 or other reversed-phase materialsHigh selectivity, cleaner extracts, easily automated, less solvent use. nih.govsemanticscholar.orgCan be more expensive, method development may be required.

Isotopic Dilution Mass Spectrometry for Absolute Quantification of Endogenous Levels

For the most accurate and precise measurement of endogenous compounds, isotope dilution mass spectrometry is the gold standard. nih.gov This technique corrects for both sample preparation variability and matrix effects by using a stable isotope-labeled (SIL) internal standard. rsc.org

Principle: A known amount of a SIL version of the analyte—in this case, this compound labeled with isotopes such as ¹³C or ²H (deuterium)—is added to the biological sample at the very beginning of the sample preparation process. nih.govlipidomicstandards.org This "spiked" internal standard is chemically identical to the endogenous analyte but has a higher mass.

Because the SIL internal standard and the endogenous analyte behave identically during extraction, chromatography, and ionization, any loss of analyte during sample processing will be matched by a proportional loss of the internal standard. rsc.org The mass spectrometer can distinguish between the endogenous (light) and the SIL (heavy) forms of the compound based on their mass difference.

Quantification: The absolute concentration of the endogenous analyte is calculated by measuring the ratio of the MS signal response of the endogenous compound to that of the known amount of the added SIL internal standard. nih.gov This ratio is then compared to a calibration curve prepared with known amounts of the unlabeled analyte and a fixed amount of the SIL internal standard. This approach effectively cancels out variations in extraction recovery and ion suppression, leading to highly accurate and reproducible results. nih.gov

Computational Chemistry and Molecular Modeling for N Acyl Pyrrolidines

Molecular Docking and Dynamics Simulations of Ligand-Protein Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as an N-acyl pyrrolidine (B122466), and a protein. These methods are crucial for understanding the mechanism of action of bioactive compounds and for the rational design of new molecules with specific biological activities.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. For instance, docking studies with pyrrolidine derivatives have been instrumental in identifying key amino acid residues crucial for binding within the active sites of enzymes like neuraminidase and acetylcholinesterase. researchgate.netnih.gov These studies have shown that interactions such as hydrogen bonds and electrostatic forces are often pivotal for the binding affinity of these compounds. nih.gov In the context of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, docking has been used to rationalize the anti-inflammatory activity of certain pyrrolidinone analogs. researchgate.net

Following docking, molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, revealing the stability of the predicted binding pose and the conformational changes that may occur over time. bohrium.com MD simulations can confirm the stability of ligand-protein interactions identified through docking and offer a more detailed picture of the binding event. researchgate.netmdpi.com These simulations are performed using force fields like AMBER and GROMACS to calculate the trajectory of atoms and molecules, providing insights into the flexibility of both the ligand and the protein. mdpi.comacs.org

Table 1: Key Applications of Molecular Docking and Dynamics Simulations for N-Acyl Pyrrolidines

ApplicationDescriptionKey Findings
Target Identification Predicting the binding of N-acyl pyrrolidines to various protein targets.Identification of potential targets for anti-inflammatory and neuroprotective agents. researchgate.netresearchgate.net
Binding Mode Analysis Determining the specific orientation and interactions of N-acyl pyrrolidines within a protein's active site.Elucidation of key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.govnih.gov
Affinity Prediction Estimating the binding affinity of different N-acyl pyrrolidine analogs to a target protein.Ranking of compounds based on their predicted potency, guiding synthetic efforts. researchgate.net
Conformational Analysis Studying the dynamic changes in the conformation of both the ligand and the protein upon binding.Understanding the induced-fit mechanisms and the flexibility of the binding pocket. mdpi.com

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, often employing Density Functional Theory (DFT), are utilized to investigate the electronic properties and predict the reactivity of N-acyl pyrrolidines. researchgate.netrsc.org These methods provide a fundamental understanding of the molecule's behavior based on its electronic structure.

Key electronic properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mx The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and stability. scielo.org.mx

Quantum chemical calculations can also predict various other molecular properties, such as:

Molecular Geometry: Optimization of the three-dimensional structure of the molecule.

Atomic Charges: Distribution of electron density across the atoms in the molecule. researchgate.net

Vibrational Frequencies: Prediction of infrared and Raman spectra, which can be compared with experimental data for structural validation. researchgate.net

These calculations are instrumental in understanding reaction mechanisms and predicting the outcomes of chemical reactions involving N-acyl pyrrolidines. rsc.orgnih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and identify the most favorable pathways. researchgate.netrsc.org

Predictive Modeling of Compound Behavior in Biological Systems (e.g., binding kinetics, metabolic sites, transport mechanisms)

Predictive modeling plays a crucial role in forecasting the behavior of N-acyl pyrrolidines within a biological system. This includes predicting their binding kinetics, metabolic fate, and transport across biological membranes.

Binding Kinetics: Beyond just predicting binding affinity, computational models are increasingly being used to predict the rates of association (k_on) and dissociation (k_off) of a ligand from its target protein. nih.govnih.gov The residence time of a drug on its target, which is related to the dissociation rate, is often a better predictor of in vivo efficacy than binding affinity alone. chapman.eduacs.org Techniques like quantitative structure-kinetics relationship (QSKR) models and advanced molecular dynamics simulations are employed for these predictions. nih.govchapman.edu

Metabolic Sites: Predicting the sites on a molecule that are most susceptible to metabolism is critical for understanding its pharmacokinetic profile. Computational models can identify these "soft spots" by analyzing the molecule's electronic properties and accessibility to metabolic enzymes. pharmajen.com Quantum chemical calculations can help in predicting the reactivity of different parts of the molecule towards enzymatic reactions. nih.gov

Transport Mechanisms: The ability of a compound to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is a key determinant of its bioavailability and distribution. Predictive models can estimate a compound's permeability and its potential to be a substrate for transporters like P-glycoprotein (ABCB1). mdpi.comresearchgate.net These models often use a combination of physicochemical descriptors and machine learning algorithms to make their predictions. mdpi.com

Table 2: Predictive Models for Biological Behavior of N-Acyl Pyrrolidines

Predicted BehaviorComputational MethodKey Parameters
Binding Kinetics QSKR, Enhanced Sampling MDAssociation rate (k_on), Dissociation rate (k_off), Residence Time
Metabolic Sites Quantum Chemistry, Machine LearningReactivity indices, Steric accessibility, Enzyme binding scores
Transport Mechanisms QSAR, PBK ModelingLipophilicity, Molecular size, Transporter interaction scores

De Novo Design of N-Acyl Pyrrolidine Analogs with Enhanced or Modified Research Utility

De novo design involves the computational creation of novel molecules with desired properties. nih.gov This approach is used to design new N-acyl pyrrolidine analogs with enhanced potency, selectivity, or modified pharmacokinetic profiles. By combining knowledge of the target's binding site with computational algorithms, new chemical structures can be generated and evaluated in silico before being synthesized. nih.gov

The process typically involves:

Scaffold Hopping: Replacing the core structure of a known active molecule with a new scaffold while retaining the key pharmacophoric features. nih.gov

Fragment-Based Growth: Building a new molecule by starting with a small fragment known to bind to the target and computationally adding functional groups to improve its properties.

Structure-Based Design: Utilizing the three-dimensional structure of the target protein to design ligands that fit perfectly into the binding site and make optimal interactions. nih.gov

These de novo design strategies, often coupled with predictive models for ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enable the creation of novel N-acyl pyrrolidine analogs with improved research utility and potential therapeutic applications. pharmajen.com

Emerging Research Avenues and Future Perspectives for 1 15 Octadecenoyl Pyrrolidine

Integration with Systems Biology and Omics Approaches (e.g., Lipidomics, Metabolomics)

The advent of systems biology and sophisticated "omics" technologies, particularly lipidomics and metabolomics, offers a powerful lens through which to investigate the currently unknown biological roles of 1-(15-Octadecenoyl)pyrrolidine. These approaches allow for the comprehensive and quantitative analysis of lipids and metabolites in biological systems, providing a holistic view of the molecular changes associated with physiological or pathological states.

Lipidomics , the large-scale study of lipids, is instrumental in identifying and quantifying the complete lipid profile of a cell, tissue, or organism. By employing advanced analytical techniques such as mass spectrometry, researchers can detect and measure even low-abundance lipid species like N-acyl amides. researchgate.net Recent advancements in lipidomics have led to the discovery of numerous novel fatty acid amides, highlighting the vast and underexplored landscape of these signaling molecules. researchgate.net Integrating this compound into lipidomics workflows will be crucial for determining its endogenous presence, elucidating its metabolic pathways, and understanding how its levels fluctuate in response to various stimuli or in disease states. A recent lipidomics study on honeybee workers, for instance, successfully identified and quantified a wide array of lipids, demonstrating the power of this approach in understanding the biochemical underpinnings of complex biological phenomena. mdpi.com

Metabolomics , the comprehensive analysis of metabolites, can further contextualize the function of this compound by mapping its interactions within the broader metabolic network. Untargeted metabolomics studies have been successfully applied to investigate the role of fatty acids and their derivatives in plant defense mechanisms against pathogens, revealing dynamic changes in their profiles upon stress. nih.gov Such approaches could be invaluable in uncovering the metabolic pathways influenced by this compound and identifying potential biomarkers associated with its activity.

The integration of lipidomics and metabolomics data will be key to constructing comprehensive models of the biological systems in which this compound operates. This systems-level understanding will be critical for identifying its molecular targets and elucidating its mechanism of action.

Omics ApproachPotential Application for this compoundExpected Outcomes
Lipidomics - Quantitative analysis in various tissues and biofluids- Profiling changes in different physiological and pathological conditions- Identification of metabolic precursors and degradation products- Determination of endogenous presence and concentration- Correlation with disease states or physiological responses- Elucidation of its metabolic pathway
Metabolomics - Untargeted analysis of global metabolic changes upon treatment- Targeted analysis of specific pathways potentially modulated by the compound- Identification of downstream metabolic effects- Understanding of its broader impact on cellular metabolism
Integrated Omics - Correlation of lipidomic and metabolomic data with transcriptomic and proteomic data- Construction of comprehensive signaling and metabolic networks- Identification of novel biological roles and mechanisms of action

Development of Chemical Probes and Biosensors for Investigating Lipid Signaling Pathways

A significant challenge in studying lipid signaling is the detection and visualization of these molecules in their native cellular environment. The development of chemical probes and biosensors specifically designed for this compound and related fatty acid amides will be a critical step in overcoming this hurdle.

Chemical probes , such as fluorescently labeled or biotinylated analogs, can be used to track the localization, trafficking, and interactions of this compound within cells. researchgate.net These tools are invaluable for identifying its binding partners and understanding its subcellular distribution. The synthesis of omega-azido-fatty acids as chemical probes has enabled the visualization of fatty-acylated proteins, providing a template for the development of similar tools for N-acyl amides. researchgate.net

Biosensors , on the other hand, can provide real-time measurements of the concentration of specific lipids in living cells. Genetically encoded biosensors, for example, can be designed to produce a fluorescent or luminescent signal upon binding to the target molecule. nih.gov The development of GPCR-based chemical biosensors for medium-chain fatty acids demonstrates the feasibility of creating such tools for a wide range of lipid molecules. acs.org A biosensor for this compound would enable researchers to monitor its dynamic changes in response to cellular signals and to screen for compounds that modulate its levels.

The creation of these sophisticated tools will be instrumental in dissecting the intricate signaling pathways in which this compound participates.

ToolDesign PrincipleApplication in this compound Research
Chemical Probes - Fluorescent or affinity-tagged analogs of the parent molecule.- Visualization of subcellular localization.- Identification of protein binding partners through pull-down assays.
Genetically Encoded Biosensors - Fusion of a lipid-binding domain to a reporter protein (e.g., GFP, luciferase).- Real-time monitoring of intracellular concentrations.- High-throughput screening for modulators of its synthesis or degradation.
GPCR-Based Biosensors - Engineering of a G protein-coupled receptor to recognize the target lipid and trigger a downstream signaling cascade.- Detection of extracellular levels of the compound.- Screening for agonists and antagonists.

Potential in Agrochemical Research and Biotechnology

The known roles of fatty acid amides in plant and microbial systems suggest that this compound could have significant applications in agrochemical research and biotechnology.

In plants, fatty acid amides are involved in a variety of processes, including defense against pathogens and responses to abiotic stress. researchgate.netnih.gov Metabolomic studies have shown that drought stress can lead to significant alterations in the fatty acid profiles of plants, indicating their importance in stress adaptation. frontiersin.org Investigating the ability of this compound to modulate these pathways could lead to the development of novel crop protection agents that enhance plant resilience to environmental challenges.

In the realm of microbial communication, N-acyl amides can act as inhibitors of quorum sensing, a process that bacteria use to coordinate their behavior. asm.orgnih.govnih.gov By disrupting quorum sensing, it is possible to attenuate bacterial virulence without killing the bacteria, which may reduce the development of antibiotic resistance. mdpi.com The structural similarity of this compound to known quorum sensing inhibitors suggests that it could be a promising candidate for the development of new anti-infective agents. asm.orgnih.govnih.gov

The potential applications in this area are vast and could contribute to more sustainable agricultural practices and novel approaches to combating infectious diseases.

Area of ApplicationPotential Role of this compoundPotential Benefits
Agrochemical Research - Modulation of plant stress responses (e.g., drought, pathogen attack).- Development of novel biopesticides or plant strengtheners.- Improved crop yields and resilience.
Biotechnology - Inhibition of microbial quorum sensing.- Development of anti-virulence agents to combat bacterial infections.- Reduction of biofilm formation on medical and industrial surfaces.

Exploration of Unconventional Biological Targets and Mechanistic Pathways

While much of the research on fatty acid amides has focused on their interactions with cannabinoid receptors, there is growing evidence that they act on a much wider range of biological targets. nih.govnih.gov A key future direction for this compound research will be the exploration of these unconventional targets and the mechanistic pathways they modulate.

One promising area of investigation is the deorphanization of G protein-coupled receptors (GPCRs). A large number of GPCRs are still considered "orphan" receptors because their endogenous ligands have not yet been identified. nih.gov Given that many N-acyl amides have been shown to be ligands for orphan GPCRs, it is plausible that this compound could be the endogenous ligand for one of these receptors. nih.govnih.gov Identifying such an interaction would open up new avenues for understanding its physiological role and for developing targeted therapeutics.

Furthermore, fatty acid amides have been shown to interact with other classes of proteins, including ion channels and nuclear receptors. frontiersin.org For example, various N-acyl amides have been found to activate or inhibit members of the Transient Receptor Potential (TRP) channel family. frontiersin.org Investigating the effects of this compound on these and other unconventional targets could reveal novel signaling pathways and biological functions.

The exploration of these uncharted territories will be essential for a complete understanding of the biological activity of this compound and for unlocking its full therapeutic potential.

Potential Target ClassExamples of Known FAA InteractionsPotential Implications for this compound
Orphan GPCRs - GPR18, GPR55, GPR119- Identification of a novel receptor and signaling pathway.- Development of targeted drugs for diseases associated with the receptor.
Ion Channels - Transient Receptor Potential (TRP) channels- Modulation of sensory perception, pain, and inflammation.- Potential as a novel analgesic or anti-inflammatory agent.
Nuclear Receptors - Peroxisome Proliferator-Activated Receptors (PPARs)- Regulation of gene expression related to metabolism and inflammation.- Potential therapeutic applications in metabolic disorders.
Enzymes - Fatty Acid Amide Hydrolase (FAAH)- Modulation of the endocannabinoid system.- Potential for indirect therapeutic effects by altering the levels of other bioactive lipids. wikipedia.org

Q & A

Q. What statistical methods are recommended for analyzing non-linear dose-response relationships in studies involving this compound?

  • Methodological Answer : Fit data to Hill or logistic models using nonlinear regression (e.g., GraphPad Prism). Calculate R² and AIC values to compare model fit. Apply bootstrapping or Monte Carlo simulations to estimate confidence intervals for EC50/IC50 .

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